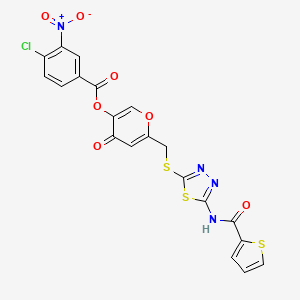

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a structurally complex heterocyclic molecule with multiple pharmacophoric motifs. Its core consists of a 4H-pyran ring fused with a 1,3,4-thiadiazole moiety via a thioether linkage. The thiadiazole is further substituted with a thiophene-2-carboxamido group, while the pyran ring is esterified with a 4-chloro-3-nitrobenzoate group.

Synthesis Insights:

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds suggest plausible routes:

- Thiadiazole-thioether formation: The thioether bridge between thiadiazole and pyran may involve nucleophilic substitution (e.g., using mercapto-thiadiazole derivatives reacting with a bromomethyl-pyran intermediate) .

- Amide coupling: The thiophene-2-carboxamido group likely originates from coupling thiophene-2-carboxylic acid with a thiadiazole-amine intermediate using activating agents like HOBt/EDC .

- Esterification: The benzoate ester could be introduced via Steglich esterification or acid chloride-mediated coupling .

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN4O7S3/c21-12-4-3-10(6-13(12)25(29)30)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJLPNYMGNHZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex synthetic organic molecule characterized by its unique structural features, including a pyran ring, thiadiazole moiety, and halogenated aromatic systems. Its intricate architecture suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 524.0 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, particularly those containing the 1,3,4-thiadiazole moiety, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain synthesized thiadiazole derivatives possess high antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting that the compound may also exhibit similar properties due to its structural components .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely studied. Compounds featuring the thiadiazole ring have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, certain synthesized compounds have demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MCF-7) in vitro . The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies have reported that these compounds can effectively reduce inflammation markers in vitro and in vivo models. The potential for the compound to exhibit similar anti-inflammatory activity warrants further investigation .

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as acetylcholinesterase inhibitors, which are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown activity surpassing that of standard reference drugs like donepezil . This suggests that the compound could be explored for its neuroprotective effects.

Research Findings and Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 507.5 g/mol. The structure features a pyran ring, thiophene moiety, and a nitrobenzoate group, contributing to its potential biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of these groups into the structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate enhances its efficacy against various bacterial strains. A study demonstrated that similar compounds showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The structural features allow for interaction with specific cellular targets involved in tumor growth .

Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine in the brain .

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Condensation | Thiophene derivative, Thiadiazole |

| Step 2 | Thioetherification | Thiophene derivative |

| Step 3 | Esterification | Nitrobenzoate |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives based on similar structures and tested their antimicrobial activity against multiple bacterial strains. The results indicated that modifications to the thiophene ring significantly enhanced activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on acetylcholinesterase inhibitors derived from related compounds. The findings suggested that these compounds could improve cognitive functions in animal models of Alzheimer's disease by effectively inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds from the evidence, highlighting key differences in heterocyclic cores, substituents, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Heterocyclic Derivatives

Key Observations:

Structural Complexity :

- The target compound’s fusion of pyran, thiadiazole, and thiophene is distinct from simpler triazepines (e.g., 7b ) or thiazolo-pyrimidines (e.g., 6d ). Its nitro and chloro substituents enhance electronic diversity compared to methoxy or methyl groups in analogs .

Synthetic Efficiency :

- Yields for related compounds vary widely (46–84%), with coupling reactions (e.g., HOBt/EDC in 6d ) generally outperforming multi-component reactions (e.g., Example 62 at 46%) . The target compound’s synthesis may face challenges due to steric hindrance from the bulky benzoate ester.

Physicochemical Properties :

- Melting points for analogs range from 160°C to 230°C, influenced by aromatic stacking and hydrogen bonding. The nitro group in the target compound may elevate its melting point compared to chlorophenyl derivatives .

Spectral Characterization: All analogs were validated via IR (C=O, C=N, C-S-C stretches), NMR (substituent chemical shifts), and MS (molecular ion peaks). The target compound’s nitro group would likely produce distinct NOESY or HMBC correlations .

Notes

- Data Limitations : Direct experimental data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

- Biological Potential: Thiadiazole and thiophene derivatives often exhibit antimicrobial or kinase-inhibitory activity, suggesting the target compound merits further bioactivity screening .

- Synthetic Recommendations : Prioritize HOBt/EDC for amide coupling and Pd-catalyzed methods for heterocycle formation to optimize yield .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Amide bond formation between thiophene-2-carboxamide and the thiadiazole moiety.

- Thioether linkage creation between the thiadiazole and pyran rings.

- Esterification of the pyran-3-yl group with the 4-chloro-3-nitrobenzoate moiety.

Optimization Strategies:

Q. How can structural integrity be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Verify substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, ).

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, ).

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for exact mass matching, ).

Advanced Research Questions

Q. How does the thiadiazole-thiophene moiety influence biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer: The thiadiazole-thiophene core is critical for target binding (e.g., enzyme inhibition). SAR strategies include:

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Common contradictions arise from:

- Solubility Issues: Poor aqueous solubility (noted in ) may reduce in vivo efficacy.

- Mitigation: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations.

- Metabolic Instability: Nitro groups (e.g., 3-nitrobenzoate) may undergo rapid reduction.

- Analysis: LC-MS/MS to identify metabolites in plasma ().

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Optimization: Test stability in buffers (pH 1–9) to simulate gastrointestinal and plasma environments.

- Protective Group Chemistry: Replace the nitro group with electron-withdrawing substituents (e.g., CF₃, ).

- Lyophilization: Assess stability in lyophilized vs. solution states ().

Experimental Design Guidance

Q. How to design a high-throughput screening (HTS) assay for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes linked to its structural analogs (e.g., kinases, ).

- Assay Conditions:

- Use fluorescence-based assays for thiadiazole-containing inhibitors ().

- Include positive controls (e.g., staurosporine for kinase inhibition).

- Data Normalization: Express activity as % inhibition relative to controls ().

Reference:

Q. How to address low yield in the final esterification step?

Methodological Answer:

- Reagent Optimization: Use Steglich esterification (DCC/DMAP) over acid chlorides ().

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for better reactivity ().

- Real-Time Monitoring: Employ TLC or inline IR to track reaction progress ().

Data Interpretation and Validation

Q. How to validate unexpected NMR peaks in the pyran ring region?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.